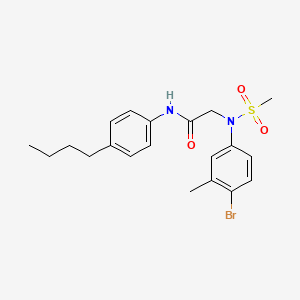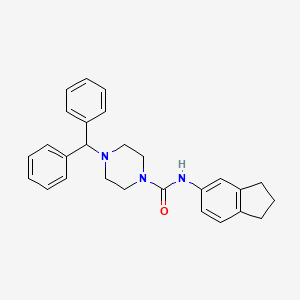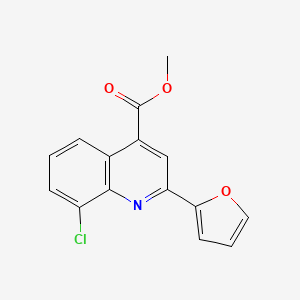![molecular formula C21H30Cl2N2O3 B4696893 N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4696893.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride, also known as BME, is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the dopamine D3 receptor and has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride acts as a selective agonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopamine pathways in the brain. Activation of the dopamine D3 receptor by N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride leads to an increase in dopamine release, which can modulate various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has been found to have a range of biochemical and physiological effects, including modulation of dopamine release, regulation of neuroinflammation, and modulation of synaptic plasticity. In addition, N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has also been found to have potential neuroprotective effects against oxidative stress and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride, including the development of more selective and potent dopamine D3 receptor agonists, the investigation of N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride's potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its potential as a research tool for studying the role of dopamine D3 receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In addition, N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has also been used as a research tool to study the role of dopamine D3 receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c1-24-21-15-19(16-22-9-10-23-11-13-25-14-12-23)7-8-20(21)26-17-18-5-3-2-4-6-18;;/h2-8,15,22H,9-14,16-17H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXZQBMVWAOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4696810.png)
![6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4696822.png)
![N-[3-(pentanoylamino)phenyl]-3-(phenoxymethyl)benzamide](/img/structure/B4696829.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B4696834.png)
![2-thioxo-3-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-1,3-thiazolidin-4-one](/img/structure/B4696840.png)
![N-cyclohexyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4696854.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4696859.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B4696871.png)


![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4696895.png)
![N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4696901.png)
![N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B4696916.png)